
Dihexyl(oxo)tin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihexyl(oxo)tin is an organotin compound characterized by the presence of hexyl groups attached to a tin-oxo core Organotin compounds are known for their diverse applications in various fields, including catalysis, materials science, and medicine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dihexyl(oxo)tin can be synthesized through various methods, including the reaction of tin tetrachloride (SnCl4) with hexylmagnesium bromide (C6H13MgBr) in an inert atmosphere. The reaction typically proceeds as follows:
SnCl4+2C6H13MgBr→(C6H13)2SnCl2+2MgBrCl
The resulting dihexylchlorotin can then be hydrolyzed to form this compound:
(C6H13)2SnCl2+H2O→(C6H13)2SnO+2HCl
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Dihexyl(oxo)tin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation state tin compounds.
Reduction: It can be reduced to lower oxidation state tin compounds.
Substitution: The hexyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve the use of Grignard reagents or organolithium compounds.
Major Products
Oxidation: Higher oxidation state tin compounds, such as tin dioxide (SnO2).
Reduction: Lower oxidation state tin compounds, such as tin(II) chloride (SnCl2).
Substitution: Various organotin compounds with different alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
Dihexyl(oxo)tin has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anticancer properties and as a drug delivery agent.
Industry: Utilized in the production of high-performance materials and coatings.
Wirkmechanismus
The mechanism of action of dihexyl(oxo)tin involves its interaction with cellular components, leading to various biological effects. The compound can bind to proteins and enzymes, altering their function and activity. It can also interact with DNA, leading to potential anticancer effects. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibutyltin oxide: Another organotin compound with similar applications but different alkyl groups.
Triphenyltin hydroxide: Used as a pesticide and has different chemical properties.
Tetraethyltin: Used in the semiconductor industry and has different reactivity.
Uniqueness
Dihexyl(oxo)tin is unique due to its specific alkyl groups, which impart distinct chemical and physical properties. Its hexyl groups provide a balance between hydrophobicity and reactivity, making it suitable for various applications in chemistry, biology, and industry.
Eigenschaften
CAS-Nummer |
6840-64-8 |
|---|---|
Molekularformel |
C12H26OSn |
Molekulargewicht |
305.04 g/mol |
IUPAC-Name |
dihexyl(oxo)tin |
InChI |
InChI=1S/2C6H13.O.Sn/c2*1-3-5-6-4-2;;/h2*1,3-6H2,2H3;; |
InChI-Schlüssel |
UQNAOVJKUKYVJT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC[Sn](=O)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



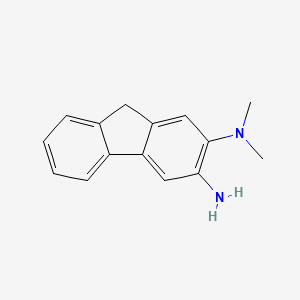
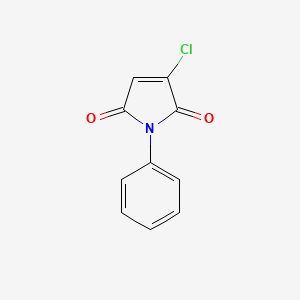

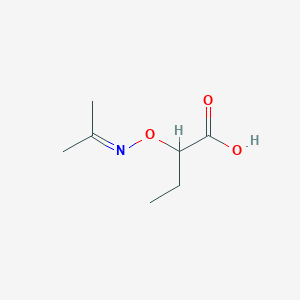
![4-Methoxybenzaldehyde [1,3-dimethyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11961913.png)
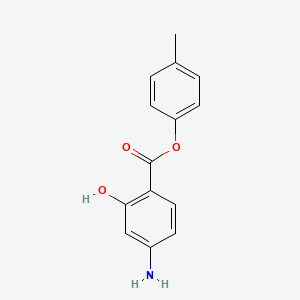
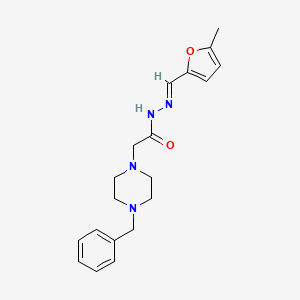
![4-({(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11961935.png)

![N-[(E)-1,3-Benzodioxol-5-ylmethylidene]-4-methylaniline](/img/structure/B11961945.png)


![5-(4-Tert-butylphenyl)-4-{[(E)-(3-chlorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11961959.png)
